molecular formula C23H16N4O3 B5092110 3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

Cat. No.: B5092110
M. Wt: 396.4 g/mol
InChI Key: IZAIDELMEMUXIA-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a heterocyclic compound that features a unique structure combining a pyrazole ring with a pyrrolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization with diphenylacetylene under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating agents like nitric acid (HNO₃) for nitration, and halogenating agents like bromine (Br₂) for halogenation.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of nitro or halogen groups onto the phenyl rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one stands out due to its unique combination of a pyrazole and pyrrolo ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-11-13-18(14-12-15)27(29)30)22(16-7-3-1-4-8-16)26(23)17-9-5-2-6-10-17/h1-14,22H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIDELMEMUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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